1-butyl-1H-pyrazole

Overview

Description

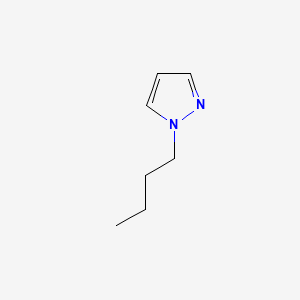

1-butyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The butyl group attached to the nitrogen atom in this compound enhances its chemical properties and potential applications. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-butyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of butylhydrazine with 1,3-diketones under acidic or basic conditions can yield this compound . Another method involves the use of transition-metal catalysts, such as palladium or copper, to facilitate the cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalytic processes using eco-friendly catalysts and solvents are preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-butyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, alkylating agents, and nucleophiles in solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Pyrazole-3-carboxylic acid derivatives.

Reduction: Hydropyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-Butyl-1H-pyrazole has the molecular formula and features a pyrazole ring substituted with a butyl group. The presence of this aliphatic chain enhances the compound's lipophilicity, potentially influencing its biological interactions and pharmacokinetic properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 62.5 - 125 μM |

| Pseudomonas aeruginosa | 31.108 - 124.432 μg/mL |

These findings suggest that the compound may act through mechanisms such as the inhibition of protein synthesis pathways, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its potential anticancer effects. Studies indicate that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines, including those associated with breast, lung, and colorectal cancers. For instance, a study highlighted that derivatives of pyrazole exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

The following table summarizes some key findings regarding its anticancer activity:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 (breast cancer) | <11.4 |

| HepG2 (liver cancer) | <12.28 |

| A549 (lung cancer) | <10.0 |

These results underscore the potential of this compound derivatives as promising candidates for developing new anticancer therapies .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy in reducing inflammation markers in various experimental models. For example, certain pyrazole derivatives have been noted to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Study on Antimicrobial Activity : A research team synthesized various pyrazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. The results indicated that specific modifications to the pyrazole structure enhanced antibacterial activity significantly .

- Anticancer Evaluation : Another study focused on evaluating the anticancer properties of pyrazole derivatives against multiple cancer cell lines. The findings revealed that certain compounds showed potent inhibitory effects on cell proliferation, suggesting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 1-butyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

- 1-methyl-1H-pyrazole

- 1-ethyl-1H-pyrazole

- 1-propyl-1H-pyrazole

Comparison

1-butyl-1H-pyrazole is unique due to the presence of the butyl group, which can influence its lipophilicity, solubility, and overall chemical reactivity compared to its methyl, ethyl, and propyl analogs. These differences can affect its biological activity and suitability for various applications.

Biological Activity

1-butyl-1H-pyrazole is a member of the pyrazole family, a class of five-membered heterocycles with significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

The presence of the butyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound largely depends on its ability to interact with specific enzymes and receptors in biological systems. It is hypothesized that this compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thus blocking their activity. The molecular targets include various cancer-related proteins and inflammatory mediators.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown efficacy against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (notably MDA-MB-231)

- Colorectal Cancer

- Prostate Cancer

- Pancreatic Cancer

The mechanism involves inhibition of key pathways such as:

- Topoisomerase II

- EGFR

- VEGFR

Table 1 summarizes the antiproliferative effects of selected pyrazole derivatives on different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 8.79 | |

| This compound | HepG2 (Liver) | 12.00 | |

| This compound | A549 (Lung) | 10.50 |

Anti-inflammatory and Analgesic Effects

This compound has also been studied for its anti-inflammatory properties. It exhibits the ability to inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. The compound's mechanism may involve modulation of cyclooxygenase (COX) enzymes, similar to other known anti-inflammatory agents like celecoxib.

Case Studies

Case Study 1: Anticancer Activity in Vivo

In a study conducted on mice bearing xenografts of human breast cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported an approximate decrease in tumor volume after four weeks of treatment, indicating strong potential for further development as an anticancer agent .

Case Study 2: Inhibition of Inflammatory Response

A recent investigation evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results showed a marked decrease in joint swelling and pain scores when treated with this compound compared to untreated controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated joints .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-butyl-1H-pyrazole derivatives, and how can reaction conditions be optimized for high yields?

- Cyclocondensation of hydrazines with β-diketones or β-ketoesters is a common method, often performed in ethanol or acetic acid under reflux. Optimization involves adjusting stoichiometric ratios (e.g., 1:1 for hydrazine to diketone), solvent polarity, and temperature (60–100°C). Microwave-assisted synthesis can reduce reaction times and improve yields . Monitoring via TLC or HPLC ensures intermediate stability and purity.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound derivatives?

- IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). ¹H/¹³C-NMR resolves substituent positions (e.g., pyrazole ring protons at δ 6.5–8.5 ppm). Single-crystal X-ray diffraction provides definitive proof of molecular geometry, including bond angles and torsional conformations . For ambiguous cases, high-resolution mass spectrometry (HRMS) validates molecular formulae.

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of volatile intermediates. Store compounds in airtight containers away from oxidizers. For derivatives with reactive substituents (e.g., bromoethyl groups), ensure inert atmospheres during synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the physicochemical properties of this compound derivatives?

- Use the B3LYP hybrid functional with basis sets (e.g., 6-311G(d,p)) to compute electronic properties (HOMO-LUMO gaps, dipole moments) and vibrational spectra. Solvent effects are modeled via the PCM framework. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate accuracy .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for pyrazole-based compounds?

- Re-examine basis set suitability (e.g., switch from 6-31G to 6-311++G(2d,2p) for better electron correlation). Incorporate dispersion corrections (e.g., D3BJ) for non-covalent interactions. Cross-validate with alternative techniques (e.g., X-ray vs. neutron diffraction for hydrogen bonding patterns) .

Q. How can multi-step synthesis pathways for this compound hybrids be optimized to minimize side reactions?

- Employ orthogonal protecting groups (e.g., tert-butyl esters) to avoid unwanted couplings. Use HBTU/DIPEA for amide bond formation in anhydrous CH₂Cl₂ to suppress hydrolysis. Monitor reaction progress via LC-MS to isolate intermediates before degradation .

Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives in preclinical studies?

- Conduct ADME studies :

- Absorption : Caco-2 cell monolayers predict intestinal permeability.

- Metabolism : Liver microsomes assess cytochrome P450 stability.

- Toxicity : Ames test for mutagenicity; MTT assay for cytotoxicity.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data for structurally similar this compound analogs?

- Perform dose-response curves (IC₅₀/EC₅₀) to confirm potency trends. Check purity (>95% by HPLC) to rule out impurity-driven effects. Use molecular docking (AutoDock Vina) to correlate activity with binding mode variations in target proteins (e.g., kinase active sites) .

Q. Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO gap calculation | Solvent model, convergence criteria |

| X-ray diffraction | Crystal structure determination | Resolution (<1.0 Å), R-factor refinement |

| LC-MS | Reaction monitoring | Column type (C18), mobile phase gradient |

Properties

IUPAC Name |

1-butylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPJPCHSXGNEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200082 | |

| Record name | n-Butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52096-24-9 | |

| Record name | n-Butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.